molecular formula C6H8FN3 B15225086 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine

Cat. No.: B15225086
M. Wt: 141.15 g/mol
InChI Key: FNOTXPCVSJZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine typically involves the reaction of cyclopropyl hydrazine with 5-fluoro-1,3-diketones under acidic or basic conditions. The reaction proceeds through cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and fluorinated diketones .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as cyclization, fluorination, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 1-Cyclopropyl-5-chloro-1H-pyrazol-4-amine
  • 1-Cyclopropyl-5-bromo-1H-pyrazol-4-amine
  • 1-Cyclopropyl-5-iodo-1H-pyrazol-4-amine

Uniqueness: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

1-cyclopropyl-5-fluoropyrazol-4-amine

InChI

InChI=1S/C6H8FN3/c7-6-5(8)3-9-10(6)4-1-2-4/h3-4H,1-2,8H2

InChI Key

FNOTXPCVSJZLJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.